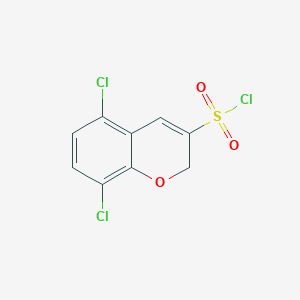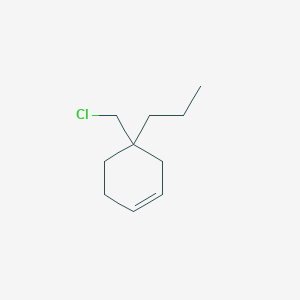
4-(Chloromethyl)-4-propylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-4-propylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chloromethyl group and a propyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-propylcyclohex-1-ene typically involves the chloromethylation of 4-propylcyclohex-1-ene. One common method is the reaction of 4-propylcyclohex-1-ene with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly chloromethylating agents may be explored to reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-4-propylcyclohex-1-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction of the double bond in the cyclohexene ring can yield the corresponding cyclohexane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted cyclohexene derivatives with various functional groups.
Oxidation: Cyclohexenone or cyclohexanol derivatives.
Reduction: 4-(Chloromethyl)-4-propylcyclohexane.
Aplicaciones Científicas De Investigación
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: Derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications.
Industrial Chemistry: It can be used as a building block for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-4-propylcyclohex-1-ene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)-4-propylcyclohex-1-ene: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-4-ethylcyclohex-1-ene: Similar in structure but with an ethyl group instead of a propyl group.
4-(Chloromethyl)-4-methylcyclohex-1-ene: Similar in structure but with a methyl group instead of a propyl group.
Uniqueness
4-(Chloromethyl)-4-propylcyclohex-1-ene is unique due to the presence of both a chloromethyl group and a propyl group on the cyclohexene ring
Propiedades
Fórmula molecular |
C10H17Cl |
|---|---|
Peso molecular |
172.69 g/mol |
Nombre IUPAC |
4-(chloromethyl)-4-propylcyclohexene |
InChI |
InChI=1S/C10H17Cl/c1-2-6-10(9-11)7-4-3-5-8-10/h3-4H,2,5-9H2,1H3 |
Clave InChI |
AAQONFBDWIEFFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCC=CC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


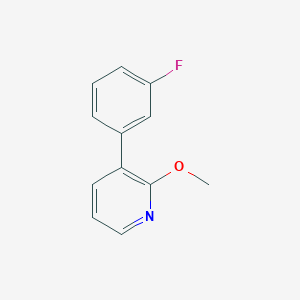
![3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B13163058.png)

![3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13163073.png)

![{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)




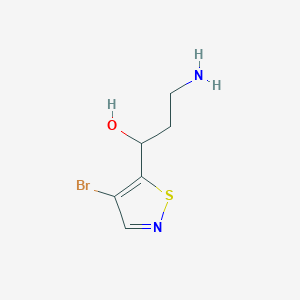
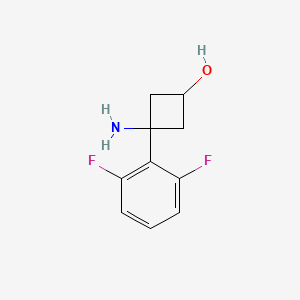
![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)
